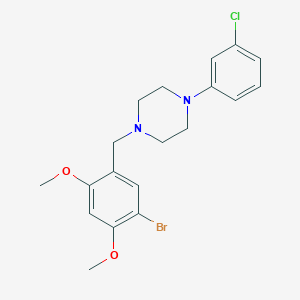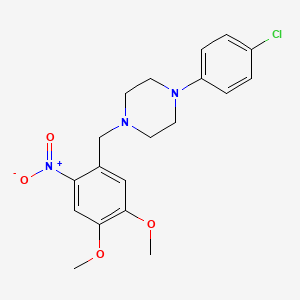
1-(4-bromobenzyl)-4-(2,3-dimethylphenyl)piperazine
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BDB, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders. BDB is also known for its recreational use and is considered a designer drug.
Applications De Recherche Scientifique
BDB has been studied for its potential use in the treatment of depression and anxiety disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. BDB has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of cocaine and amphetamines in animal models.
Mécanisme D'action
The exact mechanism of action of BDB is not well understood. It is believed to act on the serotonergic system by increasing the release of serotonin in the brain. BDB also has affinity for the dopamine and norepinephrine transporters, but the significance of this is not clear.
Biochemical and Physiological Effects:
BDB has been shown to increase the levels of serotonin in the brain. It also increases the levels of dopamine and norepinephrine to a lesser extent. BDB has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to reduce the reinforcing effects of cocaine and amphetamines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. BDB has been shown to have consistent effects in animal models, making it a reliable tool for studying the serotonergic system. However, BDB has limitations as well. It is a psychoactive drug and must be handled with care. The exact mechanism of action is not well understood, making it difficult to interpret results.
Orientations Futures
For the study of BDB include investigating its potential use in the treatment of depression, anxiety disorders, and drug addiction, as well as further investigating its mechanism of action.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-15-4-3-5-19(16(15)2)22-12-10-21(11-13-22)14-17-6-8-18(20)9-7-17/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJOZJSALGIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)




![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)

![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)


![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)